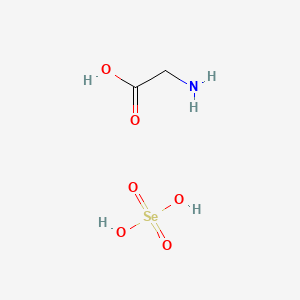

Triglycine selenate

Description

Properties

CAS No. |

920-25-2 |

|---|---|

Molecular Formula |

C2H7NO6Se |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

2-aminoacetic acid;selenic acid |

InChI |

InChI=1S/C2H5NO2.H2O4Se/c3-1-2(4)5;1-5(2,3)4/h1,3H2,(H,4,5);(H2,1,2,3,4) |

InChI Key |

MFPXBAPCIMYWHZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.O[Se](=O)(=O)O |

Origin of Product |

United States |

Crystallographic and Structural Investigations of Triglycine Selenate

Advanced Diffraction Methodologies for Structural Elucidation

Advanced diffraction techniques, including neutron and X-ray diffraction, have been indispensable in unraveling the intricate structural details of triglycine (B1329560) selenate (B1209512) (TGSe). These methodologies provide a microscopic understanding of the atomic arrangements and their behavior, which are fundamental to the material's ferroelectric properties.

Neutron diffraction is a powerful tool for determining the precise location of atoms within a crystal lattice, particularly for light elements like hydrogen, which are difficult to localize accurately with X-rays. nssi.org.innih.gov This capability has been crucial in understanding the order-disorder nature of the ferroelectric phase transition in TGSe and its isomorph, triglycine sulfate (B86663) (TGS). aps.org

Single-crystal neutron diffraction studies have been instrumental in comparing the crystal structures of TGSe and TGS. nih.govresearchgate.netresearchgate.net These investigations have focused on the double-well potential experienced by the non-planar amino group of one of the three glycine (B1666218) ions (Glycine I). nssi.org.innih.govresearchgate.net In the paraelectric phase, above the Curie temperature (TC) of 22°C (295 K), this amino group can occupy two equivalent positions with equal probability. ias.ac.insharadpauri.org As the crystal cools below TC into the ferroelectric phase, the group orders into one of these positions, leading to a net spontaneous polarization along the monoclinic 'b' axis. ias.ac.inniscpr.res.in

The dynamics of this transition are closely linked to the behavior of the –NH3+ group of Glycine I and the hydrogen bonds connecting the glycine ions. researchgate.netsharadpauri.org Neutron diffraction studies reveal that the substitution of the larger selenate group (SeO42-) for the sulfate group (SO42-) in TGS increases the unit cell volume. researchgate.netpsu.edu This expansion alters the shape and height of the double-well potential, which is suggested to be the reason for the change in the nature of the ferroelectric phase transition between the two compounds. nssi.org.innih.govresearchgate.net The detailed structural data obtained from neutron diffraction, including the precise coordinates of hydrogen atoms, provides the foundation for theoretical models that describe the ferroelectric mechanism in the triglycine family of crystals. researchgate.netpsu.edunih.gov

| Structural Feature | Observation in Paraelectric Phase (>TC) | Observation in Ferroelectric Phase ( | Significance |

|---|---|---|---|

| Glycine I (GI) Amino Group | Disordered; occupies two equivalent sites (double-well potential) | Ordered; occupies one of the two potential wells | This ordering is the primary mechanism for the onset of spontaneous polarization. nih.govaip.org |

| Hydrogen Bonds | Dynamically disordered protons in key H-bonds | Protons become localized, stabilizing the ordered structure | Crucial for the cooperative ordering and dipole reversal. nih.govresearchgate.net |

| Symmetry | Centrosymmetric (Space Group P21/m) | Non-centrosymmetric (Space Group P21) | The change in symmetry allows for the existence of ferroelectricity. ias.ac.inresearchgate.netpsu.edu |

X-ray diffraction (XRD) is a fundamental technique for identifying crystalline phases, determining lattice parameters, and analyzing structural distortions. twi-global.comgfz.de For triglycine selenate, XRD studies have confirmed its monoclinic crystal structure and have been essential in characterizing the structural changes that occur during its phase transition. niscpr.res.incambridge.org

Above the Curie temperature, in the paraelectric phase, TGSe belongs to the centrosymmetric space group P21/m. ias.ac.incambridge.org Below the transition temperature, the crystal transforms to the ferroelectric phase, characterized by the non-centrosymmetric space group P21. ias.ac.inresearchgate.netpsu.educambridge.org This transition is accompanied by distortions in the crystal lattice. XRD allows for precise measurement of the unit cell parameters (a, b, c, and β) in both phases, revealing slight changes and distortions upon cooling through the transition. researchgate.net

Powder X-ray diffraction analysis, often coupled with Rietveld refinement, has been used to obtain accurate lattice parameters for TGSe. psu.educambridge.orgresearchgate.net For instance, refined lattice parameters from powder diffraction data have been reported as a = 9.5063(11) Å, b = 12.8281(10) Å, c = 5.8682(7) Å, and β = 110.353(77)°. researchgate.net These results are in good agreement with single-crystal studies and show that the unit cell volume of TGSe is about 5% larger than that of TGS, a fact attributed to the larger ionic radius of the selenate group compared to the sulfate group. researchgate.netpsu.edu High-pressure X-ray diffraction experiments, combined with other techniques, have also been proposed to further investigate pressure-induced conformational changes in the glycine ions that can lead to the suppression of ferroelectricity. aip.org

| Parameter | Reported Value | Source |

|---|---|---|

| Crystal System | Monoclinic | niscpr.res.incambridge.orgresearchgate.net |

| Space Group (Paraelectric) | P21/m | ias.ac.incambridge.org |

| Space Group (Ferroelectric) | P21 | ias.ac.incambridge.org |

| a | 9.5063(11) Å | researchgate.net |

| b | 12.8281(10) Å | researchgate.net |

| c | 5.8682(7) Å | researchgate.net |

| β | 110.353(77)° | researchgate.net |

| a | 9.520(1) Å | psu.edu |

| b | 12.8477(2) Å | psu.edu |

| c | 5.8658(6) Å | psu.edu |

| β | 110.554(5)° | psu.edu |

Ferroelectric Phase Transition Phenomena in Triglycine Selenate

External Field and Compositional Influences on Phase Transition Dynamics

The delicate nature of the phase transition in triglycine (B1329560) selenate (B1209512) makes it highly sensitive to external perturbations such as compositional changes (deuteration) and mechanical pressure. These influences can tune the system across its phase diagram, providing valuable insights into the mechanisms of ferroelectricity.

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), in the crystal structure leads to the formation of deuterated triglycine selenate (DTGSe). This isotopic substitution has a profound impact on the phase transition, a phenomenon common in hydrogen-bonded ferroelectrics.

The most significant effect is a large positive shift in the Curie temperature. While triglycine selenate transitions at ~22 °C, the transition in fully deuterated triglycine selenate occurs at a much higher temperature, typically around ~34-35 °C. This substantial increase is attributed to the role of the hydrogen/deuterium bonds in the ferroelectric mechanism. Furthermore, experimental studies suggest that deuteration tends to move the transition away from the tricritical point, making it behave more like a conventional second-order transition. The β coefficient in the Landau expansion for deuterated triglycine selenate is found to be larger and more distinctly positive than in its undeuterated counterpart.

| Compound | Abbreviation | Approximate Curie Temperature (T_c) |

|---|---|---|

| Triglycine Selenate | TGSe | ~295 K (~22 °C) |

| Deuterated Triglycine Selenate | DTGSe | ~308 K (~35 °C) |

Applying mechanical pressure is a clean and effective method for tuning the interatomic distances and interactions within the crystal lattice, thereby modifying the phase transition.

Hydrostatic Pressure: When uniform hydrostatic pressure is applied to triglycine selenate, it induces two primary effects. First, it causes a linear decrease in the Curie temperature. The rate of this decrease, dT_c/dp, is a key parameter and is consistently negative for this material. Second, and more importantly, hydrostatic pressure drives the system towards the tricritical point. At a specific critical pressure (p_crit), the Landau coefficient β becomes zero, and the transition changes from weakly first-order to tricritical. Beyond this pressure, the transition becomes definitively second-order. This pressure-induced tricritical point is a classic feature of triglycine selenate and has been experimentally verified through dielectric, thermal, and ultrasonic measurements.

Uniaxial Pressure: The application of pressure along specific crystallographic axes (uniaxial pressure) has a more complex, anisotropic effect. The shift in T_c and the change in the transition order depend strongly on the direction of the applied stress relative to the crystal axes, particularly the ferroelectric b-axis. This anisotropy provides detailed information about the coupling between the strain components and the order parameter.

The table below summarizes the key parameters associated with the pressure-induced tricritical point in triglycine selenate.

| Parameter | Symbol | Typical Value | Unit | Description |

|---|---|---|---|---|

| Initial Pressure Coefficient of T_c | dT_c/dp | -3.8 to -4.0 | K·kbar⁻¹ | The rate at which T_c decreases with applied hydrostatic pressure. |

| Tricritical Pressure | p_crit | ~5.0 | kbar | The hydrostatic pressure at which the transition becomes tricritical (β=0). |

| Tricritical Temperature | T_crit | ~322.8 | K | The transition temperature at the tricritical pressure (p_crit). |

Influence of Impurities and Doping on Phase Transition Characteristics

The ferroelectric properties of triglycine selenate (TGSe), a member of the triglycine family of hydrogen-bonded ferroelectrics, can be significantly modified by the introduction of impurities or dopants into its crystal lattice. psu.edu These modifications are crucial for tailoring the material for specific applications, such as pyroelectric detectors. Doping can alter key phase transition characteristics, including the Curie temperature (Tc), spontaneous polarization (Ps), and coercive field (Ec). researchgate.net

Studies have shown that doping TGSe with metallic ions influences its dielectric properties and phase transition behavior. The introduction of chromium ions (Cr³⁺) into deuterated triglycine selenate (DTGSe) crystals has been found to induce a first-order phase transition, as evidenced by the observation of double hysteresis loops above the Curie temperature. scispace.com Characterization studies have also been performed on TGSe crystals doped with Nickel(II) sulfate (B86663) (NiSO₄) and Copper(II) (Cu²⁺), indicating research interest in the effects of various metal ions. niscpr.res.inksu.edu.sa

While specific data on many dopants in TGSe is limited, extensive research on the isomorphous triglycine sulfate (TGS) provides insight into the general effects of doping in this family of crystals. For TGS, doping with the amino acid L-alanine is a well-established method to create a large internal bias field, which stabilizes the polarization direction and prevents depoling, a major advantage for pyroelectric applications. psu.eduaip.orgbipublication.com This internal bias is retained even after heating above the Curie temperature. psu.edu Similarly, doping TGS with inorganic compounds like potassium dihydrogen phosphate (B84403) (KDP) has been shown to increase the coercive field and decrease the Curie temperature. jkps.or.kr The introduction of various dopants, including metal ions and organic molecules, generally alters the physical properties of these ferroelectrics. researchgate.netbipublication.com

The table below summarizes the observed effects of various dopants on crystals within the Triglycine family, highlighting the general trends in how impurities affect their phase transition characteristics.

| Crystal | Dopant | Observed Effect on Phase Transition | Reference |

|---|---|---|---|

| Deuterated Triglycine Selenate (DTGSe) | Chromium (Cr³⁺) | Induces a first-order phase transition. | scispace.com |

| Triglycine Sulfate (TGS) | L-alanine | Creates a strong internal bias field, preventing depoling and enhancing pyroelectric properties. | psu.eduaip.org |

| Triglycine Sulfate (TGS) | Potassium Dihydrogen Phosphate (KDP) | Increases the coercive field and decreases the Curie temperature. The peak values of pyroelectric coefficients and dielectric constants decrease with increasing doping concentration. | jkps.or.kr |

| Triglycine Sulfate (TGS) | Croconic Acid (CA) | Causes pinning of domain walls, leading to a decrease in the amplitude of the dielectric anomaly at Tc, reduced switchable polarization, and an increased coercive field. | mdpi.com |

Dielectric Relaxation Processes Near the Phase Transition

Near its ferroelectric phase transition temperature (approximately 22.5 °C), triglycine selenate exhibits significant dielectric relaxation phenomena. niscpr.res.inresearchgate.net These processes are closely linked to the dynamics of the ordering of dipoles and the motion of domain walls as the crystal transitions between its paraelectric and ferroelectric states. Experimental investigations into the complex dielectric constant of TGSe reveal a large anomaly in the imaginary part (ε'') in the immediate vicinity above the Curie temperature (Tc) during cooling. tandfonline.comtandfonline.com This anomaly is attributed to a dielectric relaxation process that is similar to the relaxation of ferroelectric domains, which appears to extend into the paraelectric phase. tandfonline.comtandfonline.com This behavior is characteristic of the "critical slowing down" of dipole fluctuations near a second-order phase transition. tandfonline.com

Frequency-Dependent Dielectric Response and Relaxation Mechanisms

The dielectric properties of triglycine selenate near the Curie point are highly dependent on the frequency of the applied electric field. tandfonline.com Measurements of the complex dielectric constant (ε* = ε' - iε'') in a low-frequency range (e.g., 30 Hz to 30 kHz) show that the real part (ε') follows the Curie-Weiss law in the paraelectric phase, with the exception of a very narrow temperature range (T - Tc ≤ 0.2 K). tandfonline.com

As the measurement frequency increases, the deviation from the Curie-Weiss law diminishes, and the maximum value of the dielectric constant at the Curie point (ε'max) increases. tandfonline.com This behavior suggests a dispersion mechanism where slower relaxation processes, possibly related to the movement of domain-like structures, contribute significantly to the dielectric response at lower frequencies. tandfonline.comtandfonline.com The experimental results indicate that this relaxation process, which is prominent just above Tc, can be likened to the relaxation of ferroelectric domains. tandfonline.com

The table below presents the Curie-Weiss constant (Cp) for Triglycine Selenate at different frequencies as determined from experimental data, illustrating the frequency dependence of the dielectric response.

| Measurement Frequency (ν) | Paraelectric Curie-Weiss Constant (Cp) | Reference |

|---|---|---|

| 30 Hz | ~6300 K | tandfonline.com |

| Higher Frequencies | Slightly increases from the 30 Hz value. | tandfonline.com |

Investigation of Relaxation Time Scales in the Ferroelectric Phase

In the ferroelectric phase, just below the Curie temperature, the dynamics of domain wall motion are a primary contributor to the dielectric relaxation. The relaxation time (τ) associated with these processes can be investigated by analyzing the frequency dependence of the dielectric loss. icm.edu.pl A relaxation-like frequency (f), which is inversely proportional to the relaxation time (f = 1/τ), can be derived from the experimental data. icm.edu.pl

For TGSe, measurements show a gradual change in the behavior of this relaxation-like frequency as a function of temperature and measurement frequency. icm.edu.pl In the ferroelectric phase, the relaxation frequency initially increases as the temperature decreases below Tc, reaches a maximum, and then decreases further away from the transition. icm.edu.pl This subsequent decrease is linked to the "slowing down" of domain wall motion, which is influenced by a potential barrier that is significantly larger than that for individual dipoles. icm.edu.pl The dynamics of these relaxation processes in the ferroelectric phase of TGSe have been the subject of dedicated study. acs.org

Spectroscopic Characterization of Triglycine Selenate

Vibrational Spectroscopy for Structural and Dynamic Insights

Vibrational spectroscopy, encompassing Raman, infrared, and terahertz techniques, is a powerful tool for investigating the structural and dynamic characteristics of triglycine (B1329560) selenate (B1209512).

Raman spectroscopy has been instrumental in characterizing the phonon modes of triglycine selenate. ias.ac.intandfonline.com These studies provide detailed information about both the low-frequency lattice vibrations and the high-frequency internal molecular vibrations. The Raman spectrum of triglycine selenate is complex, with a total of 42 lines identified in some studies. ias.ac.in These are broadly categorized into external oscillations (lattice vibrations) and internal oscillations of the selenate and glycine (B1666218) ions. ias.ac.inias.ac.in

The unit cell of triglycine selenate contains six glycine units and two selenic acid units, resulting in 222 degrees of freedom. ias.ac.inias.ac.in Of these, 48 correspond to lattice vibrations and 174 to intramolecular vibrations. ias.ac.inias.ac.in Group theoretical analysis predicts the number of active modes in both the ferroelectric (C2) and paraelectric (C2h) phases. ias.ac.in In the ferroelectric phase, all 21 translational and 24 rotational external modes are active in both Raman and infrared spectra. ias.ac.inias.ac.in

The low-frequency region of the Raman spectrum (below 250 cm⁻¹) is dominated by external or lattice modes, which involve the collective motions of the glycine and selenate groups. ias.ac.inias.ac.in Early studies identified nine low-frequency Raman lines. ias.ac.inias.ac.in The most intense of these appear at 67 cm⁻¹ and 94 cm⁻¹. ias.ac.inias.ac.in Lines at 46, 117, and 164 cm⁻¹ are of moderate intensity, while others are weak. ias.ac.inias.ac.in

The lines at 185, 205, and 225 cm⁻¹ are attributed to the vibrations of the N-H...O hydrogen bonds. ias.ac.inias.ac.in The remaining six low-frequency lines are assigned to the rotational and translational oscillations of the glycine units. ias.ac.inias.ac.in Comparisons with the isomorphous triglycine sulfate (B86663) (TGS) show similarities in the frequencies related to glycine unit and N-H...O oscillations, while differences are observed in the modes involving the selenate and sulfate ions, respectively. ias.ac.in For instance, the lines at 94 and 117 cm⁻¹ in TGSe are thought to correspond to the 102 and 129 cm⁻¹ lines in TGS, which are attributed to the oscillation of glycine units against the SeO₄²⁻ or SO₄²⁻ ions. ias.ac.in

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 46 | Moderate | Lattice Oscillation (Glycine Unit) |

| 67 | Very Intense | Lattice Oscillation (Glycine Unit) |

| 94 | Very Intense | Glycine Unit vs. SeO₄²⁻ Oscillation |

| 117 | Moderate | Glycine Unit vs. SeO₄²⁻ Oscillation |

| 164 | Moderate | Lattice Oscillation (Glycine Unit) |

| 185 | Low | N-H...O Hydrogen Bond Vibration |

| 205 | Low | N-H...O Hydrogen Bond Vibration |

| 225 | Low | N-H...O Hydrogen Bond Vibration |

The higher frequency region of the Raman spectrum (300-3200 cm⁻¹) reveals the intramolecular vibrations of the glycine and selenate ions. ias.ac.inias.ac.in These internal modes provide insight into the molecular structure and the influence of the crystalline environment and hydrogen bonding. researchgate.net

A key feature in the Raman spectrum is the presence of a line at 870 cm⁻¹, which is attributed to the COOH group of the monoprotonated planar glycine molecule. ias.ac.inias.ac.in The C-H stretching vibrations are observed as a multiplicity of frequencies (2960, 2982, and 3015 cm⁻¹), which is suggested to be a consequence of the presence of two types of glycine molecules: a planar monoprotonated glycine and a zwitterion. ias.ac.inias.ac.in

Hydrogen bonding plays a crucial role in the structure and ferroelectric properties of TGSe. researchgate.netresearchgate.net The vibrations of the N-H...O hydrogen bonds are directly observed in the low-frequency Raman spectrum, as mentioned previously. ias.ac.inias.ac.in Furthermore, the frequencies of certain intramolecular vibrations are sensitive to the strength of hydrogen bonding. For example, the COO⁻ antisymmetric vibration in TGSe is observed at 1632 cm⁻¹, a lower frequency compared to 1648 cm⁻¹ in TGS, indicating differences in the local environment and bonding. ias.ac.inias.ac.in

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 870 | COOH group of monoprotonated glycine |

| 1632 | COO⁻ antisymmetric vibration |

| 2960 | C-H stretching vibration |

| 2982 | C-H stretching vibration |

| 3015 | C-H stretching vibration |

Infrared (IR) spectroscopy complements Raman spectroscopy by probing molecular vibrations that induce a change in the dipole moment. rsc.orgjasco-global.comtanta.edu.eg The IR spectrum of triglycine selenate is characterized by a rich set of absorption lines corresponding to the internal vibrations of the glycine and selenate groups. journaldephysique.org

Studies have shown a trichroic infrared spectrum, meaning the absorption depends on the polarization of the incident light relative to the crystal axes. journaldephysique.org The near-infrared region reveals vibrations localized within the different molecular groups of the unit cell. journaldephysique.org In the far-infrared region, the absorption bands are broad at room temperature, which can make it difficult to observe frequency shifts as the temperature approaches the Curie point. journaldephysique.org

Temperature-dependent IR studies, along with Raman spectroscopy, have been used to investigate the behavior of optical phonons near the ferroelectric phase transition. tandfonline.com The internal modes of the SeO₄²⁻ ions exhibit a step-like frequency shift near the Curie temperature, which is characteristic of an order-disorder phase transition mechanism. tandfonline.com This behavior is linked to the coupling between the phonon modes and the pseudospins associated with the ordering of the glycine groups. tandfonline.com

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1 to 15 THz, or 3 to 500 cm⁻¹), is a powerful technique for studying low-frequency collective excitations in materials. mdpi.commit.edu This frequency range corresponds to the energy of intermolecular vibrations, such as hydrogen bond modes and lattice phonons, which are often directly involved in phase transitions. mdpi.com

In the context of triglycine selenate and related materials, THz spectroscopy can provide unique insights into the dynamics of the ferroelectric phase transition. researchgate.net The collective vibrational modes associated with the crystal lattice and the hydrogen bond network are optically active in the THz range. mdpi.com Recent advancements in THz time-domain spectroscopy (THz-TDS) have enabled detailed studies of these low-frequency modes. researchgate.net For instance, in the isomorphous deuterated triglycine sulfate (DTGS), THz-TDS has been used to excite and observe a low-frequency phonon mode, demonstrating the potential of this technique to probe and even control the lattice dynamics in these ferroelectric crystals. researchgate.net The application of multidimensional terahertz spectroscopy is an emerging field that promises to reveal even more detailed information about the couplings and nonlinear dynamics of collective excitations in such quantum materials. arxiv.org

Raman Spectroscopy Investigations of Phonon Modes

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are used to investigate the electronic band structure and optical properties of triglycine selenate.

Spectroscopic ellipsometry studies using synchrotron radiation have been performed on TGSe crystals in the energy range of 4–9.8 eV. researchgate.net These measurements determined the real and imaginary parts of the pseudo-dielectric susceptibility. researchgate.net A prominent maximum in the imaginary part was found at 7.3 eV, which is attributed to the excitation of p-electrons of the oxygen atoms. researchgate.net Temperature-dependent measurements around the ferroelectric phase transition temperature (22 °C for TGSe) revealed a peak-like behavior in the dielectric susceptibility and a significant decrease in the reflected light intensity below the transition temperature, which is likely caused by light scattering on ferroelectric domain walls. researchgate.net

UV absorption spectroscopy has been used to determine the optical energy gap of TGSe. bibliotekanauki.pl Like its isomorphs, TGSe is transparent in a wide wavelength range. bibliotekanauki.pl The UV optical absorption edge is located near 5 eV. bibliotekanauki.pl The energy gap shows a slight decrease with increasing temperature, and a change in the slope of this temperature dependence is observed at the phase transition, which is consistent with an order-disorder type transition. bibliotekanauki.pl

Ellipsometric Studies of Electronic Excitations and Pseudo-Dielectric Susceptibility

Spectroscopic ellipsometry has been employed to investigate the electronic structure of Triglycine Selenate (TGSe) crystals. By utilizing a synchrotron radiation source, researchers have determined the real and imaginary parts of the pseudo-dielectric susceptibility, denoted as <χ₁>(E) and <χ₂>(E) respectively, over an energy range of 4 to 9.8 eV. researchgate.net

Analysis of the pseudo-dielectric susceptibility spectra reveals significant features related to the electronic transitions within the material. A primary maximum in the imaginary part, <χ₂>(E), was identified at an energy of 7.3 eV. researchgate.netresearchgate.net This peak is attributed to the electronic excitation of the p-electrons originating from the oxygen atoms within the crystal structure. researchgate.netresearchgate.net

Temperature-dependent studies have also been conducted, particularly in the range encompassing the ferroelectric phase transition temperature of TGSe (22°C). researchgate.net These measurements show a distinct peak-like anomaly in the temperature dependencies of both <χ₁>(T) and <χ₂>(T) near this critical transition point. researchgate.net Furthermore, a significant reduction of approximately 50% in the intensity of reflected light is observed in the ferroelectric phase (T < TC). researchgate.net This phenomenon is likely caused by the scattering of light from the walls of the ferroelectric domains that form below the phase transition temperature. researchgate.net

Table 1: Key Findings from Ellipsometric Studies of Triglycine Selenate

| Parameter | Observation | Source(s) |

| Energy Range Studied | 4 - 9.8 eV | researchgate.net |

| <χ₂>(E) Maximum | A prominent peak observed at 7.3 eV. | researchgate.netresearchgate.net |

| Origin of <χ₂>(E) Maximum | Attributed to the excitation of oxygen p-electrons. | researchgate.netresearchgate.net |

| Behavior at Phase Transition | Peak-like anomalies in <χ₁>(T) and <χ₂>(T) near 22°C. | researchgate.net |

| Reflected Light Intensity | Decreased by ~50% below the phase transition temperature. | researchgate.net |

Photoinduced Absorption Phenomena under External Stimuli

The optical absorption characteristics of Triglycine Selenate single crystals can be significantly altered by the application of external mechanical stress. researchgate.net Studies have shown that subjecting TGSe crystals to uniaxial pressure leads to substantial changes in their absorption spectra, particularly within the wavelength range of 270 nm to 320 nm. researchgate.net

This photoinduced absorption is understood to be caused by the creation of charged trapping levels within the material's forbidden energy gap. researchgate.net The mechanical stress, through piezoelectric effects, induces electric charges that result in these additional energy levels, which in turn lead to increased optical absorption. researchgate.net The process is wavelength-dependent; experiments using a 300 mW green laser (532 nm) for illumination produced these absorption changes, whereas illumination with a red laser did not induce any significant effects, confirming the resonant nature of the phenomenon. researchgate.net

The changes exhibit a degree of reversibility. After the applied uniaxial pressure is interrupted, notable spectral shifts of the primary absorption maxima have been observed, indicating that the material retains some effects of the stress. researchgate.net

Table 2: Summary of Photoinduced Absorption in Triglycine Selenate under Uniaxial Pressure

| Stimulus / Condition | Observed Phenomenon | Spectral Range Affected | Attributed Cause | Source(s) |

| Uniaxial Mechanical Stress | Drastic changes in optical absorption. | 270 nm - 320 nm | Mechanically induced charged trapping levels. | researchgate.net |

| Illumination (532 nm Laser) | Induces absorption changes when combined with stress. | N/A | Resonance with induced trapping levels. | researchgate.net |

| Illumination (Red Laser) | No significant changes observed. | N/A | Lack of resonance. | researchgate.net |

| Interruption of Stress | Remarkable spectral shifts of absorption maxima. | ~280 nm | Remaining stress and reversible effects. | researchgate.net |

Nonlinear Optical Properties and Their Modulation

Triglycine Selenate exhibits nonlinear optical (NLO) behavior, where its optical properties are modified by intense light. researchgate.netigntu.ac.in The modulation of these properties under external influences has been a subject of investigation. Specifically, studies have explored the effect of uniaxial pressure on the third-order NLO properties of TGSe single crystals. researchgate.net

In one such study, researchers investigated two-photon absorption (TPA), a third-order nonlinear process, while the crystal was simultaneously subjected to uniaxial pressure and illumination from a continuous wave 532 nm laser. researchgate.net The TPA itself was measured using a nanosecond Nd:YAG laser operating at its fundamental wavelength of 1064 nm. researchgate.net

The results of these experiments established a clear correlation between the photoinduced absorption described in the previous section and the two-photon absorption. researchgate.net This indicates that the mechanical and photo-induced changes in the electronic structure of TGSe have a direct impact on its third-order nonlinear susceptibility. Such findings are crucial for understanding how the NLO response of TGSe can be modulated, which is a key consideration for its potential use in photonic devices. igntu.ac.inpolyu.edu.hk

Table 3: Investigation of Modulated Nonlinear Optical Properties in Triglycine Selenate

| Property Investigated | External Stimuli | Laser Source (for NLO) | Key Finding | Source(s) |

| Two-Photon Absorption (TPA) | Uniaxial pressure and simultaneous illumination by a 532 nm CW laser. | 1064 nm Nd:YAG Laser | A correlation was found between photoinduced absorption and two-photon absorption. | researchgate.net |

Theoretical and Computational Modeling of Triglycine Selenate Behavior

Pseudospin Lattice Coupled Mode (PLCM) Models and Extensions

The Pseudospin Lattice Coupled Mode (PLCM) model is a powerful theoretical framework for describing the ferroelectric properties of TGSe. In this model, the order-disorder nature of the phase transition is associated with the collective behavior of pseudospins, which represent the two possible equilibrium positions of the protons in the hydrogen bonds. The coupling between these pseudospins and the lattice vibrations plays a crucial role in the dynamics of the phase transition.

A two-sublattice PLCM model has been effectively applied to TGSe, acknowledging the isotope effect on both the transition temperature (TC) and the Curie-Weiss constant (C) observed in the crystal. This model provides a suitable basis for understanding the behavior of TGSe. researchgate.net

To enhance the accuracy of the PLCM model in describing the properties of TGSe, third- and fourth-order anharmonic interaction terms are included in the model's Hamiltonian. These additions account for the non-linear interactions between phonons, which are particularly significant near the phase transition temperature. The inclusion of these higher-order terms is essential for a more realistic representation of the crystal's potential energy surface and for explaining various experimental observations. By incorporating these anharmonic interactions, a more comprehensive theoretical description of the ferroelectric and dielectric properties of TGSe can be achieved. researchgate.net

The double-time thermal Green's function method is a sophisticated theoretical tool employed to analyze the dynamical properties of TGSe within the framework of the extended PLCM model. This quantum statistical method allows for the calculation of various dynamic characteristics of the crystal by solving the equations of motion for the Green's functions.

By applying this method to the two-sublattice PLCM model, which includes third- and fourth-order anharmonic interaction terms, researchers have successfully derived theoretical expressions for several key dynamical properties of TGSe. researchgate.net These include:

Soft Mode Frequency: The frequency of the lattice vibrational mode that approaches zero at the phase transition temperature.

Dielectric Constant: A measure of the material's ability to store electrical energy in an electric field.

Loss Tangent: A parameter that quantifies the dissipation of electromagnetic energy in the material.

Shift and Width of Phonon Peaks: These parameters describe the changes in the energy and lifetime of phonons due to anharmonic interactions.

The theoretical temperature dependencies of these quantities, calculated by fitting model parameters to experimental data, show good agreement with experimental results, validating the suitability of the model for studying the properties of TGSe crystals. researchgate.net

Landau Theory Applications for Phase Transition Description

Landau theory provides a phenomenological framework for describing continuous phase transitions based on the concept of an order parameter. For ferroelectric materials like TGSe, the spontaneous polarization serves as the order parameter. The theory expands the free energy of the system as a power series of the order parameter, with coefficients that are temperature-dependent.

The nature of the phase transition in TGSe has been a subject of interest, with some studies suggesting it is a second-order transition, while others indicate a first-order transition very close to a tricritical point. researchgate.net Landau theory is instrumental in analyzing and characterizing this behavior.

The specific form of the Landau potential used to describe the phase transition in TGSe can vary. For pure TGSe, experimental data from specific heat measurements have been fitted to a 2-6 Landau potential. In contrast, for deuterated TGSe (DTGSe), a 2-4-6 Landau model has been found to be suitable, irrespective of the degree of deuteration. researchgate.net The general form of the Landau free energy (F) as a function of polarization (P) is given by:

F(P, T) = F0 + (1/2)α(T)P2 + (1/4)βP4 + (1/6)γP6

Where:

F0 is the free energy in the paraelectric phase.

α(T), β, and γ are the Landau coefficients.

The coefficient α(T) is typically assumed to have a linear temperature dependence of the form α(T) = α0(T - TC), where TC is the Curie temperature. The signs and magnitudes of β and γ determine the order of the phase transition.

Studies on deuterated TGSe have shown that the fourth-rank prefactor (β) in the Landau potential is highly sensitive to deuteration, while the second-rank (α) and sixth-rank (γ) prefactors exhibit a smoother change with composition. researchgate.net For the ferroelectric phase of TGSe, an interpretation based on Landau-tricritical-point theory has been proposed with the following equation of state and coefficients: researchgate.net

E = A(T - Tt)P + CP5

| Parameter | Value | Units |

| Tt | 295.73 ± 0.01 | K |

| A | (1.172 ± 0.003) x 1010 | V2 J-1 m |

| C | (1.46 ± 0.03) x 1015 | V6 J-5 m9 |

This interactive table summarizes the Landau-tricritical-point theory coefficients for the ferroelectric phase of Triglycine (B1329560) selenate (B1209512).

Critical exponents describe the behavior of physical quantities near a continuous phase transition. For TGSe and related crystals, the critical exponent β is of particular interest as it describes the temperature dependence of the spontaneous polarization (PS) below the Curie temperature, according to the relation PS ∝ (TC - T)β.

Experimental studies on the triglycine sulfate (B86663) (TGS) family of crystals, which includes TGSe, have shown that the value of the critical exponent β is influenced by deuteration. Specifically, in deuterated triglycine selenate (DTGSe), the value of β has been observed to decrease. researchgate.net This evolution of the critical exponent with a change in the material's composition can be explored through computational models.

Monte Carlo simulations based on the equivalent neighbor Ising model have been employed to understand this experimental behavior. These simulations suggest that a change in the interaction range between dipoles within the crystal structure could be a possible explanation for the observed variation in the critical exponent β with deuteration. researchgate.net The modeling indicates that a dipole interaction dominated by short-range forces could account for the experimental results. researchgate.net

For TGSe, a set of tricritical exponents has been identified that provides a good description of the material's behavior in the vicinity of its phase transition: researchgate.net

| Critical Exponent | Value |

| β | ≈ 1/4 |

| δ | ≈ 5 |

| γ | ≈ 1 |

| α | ≈ 1/2 |

This interactive table presents the tricritical exponents that describe the behavior of Triglycine selenate near its phase transition.

First-Principles and Density Functional Theory (DFT) Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods that can predict the electronic and structural properties of materials from fundamental quantum mechanical principles, without the need for empirical parameters. These methods are widely used to investigate the properties of a vast range of materials, including ferroelectrics.

While specific, detailed first-principles or DFT studies focused solely on Triglycine selenate were not prominently found in the conducted search, the application of these methods to isomorphous compounds and other ferroelectric materials provides a clear indication of their potential for elucidating the properties of TGSe. For instance, first-principles DFT calculations have been successfully applied to study the band structure, density of electronic states, and dielectric functions of the related compound, triglycine sulfate (TGS).

Potential applications of First-Principles and DFT calculations to Triglycine selenate include:

Determination of the optimized crystal structure: DFT can be used to predict the precise atomic positions and lattice parameters of TGSe in both its paraelectric and ferroelectric phases.

Calculation of the electronic band structure and density of states: These calculations would provide insights into the electronic properties of TGSe, such as its band gap and the nature of its chemical bonds.

Investigation of the microscopic origins of ferroelectricity: By analyzing the charge density and atomic displacements, DFT can help to understand the fundamental mechanisms driving the spontaneous polarization in TGSe.

Phonon calculations: DFT can be used to compute the phonon dispersion curves, which would reveal the vibrational modes of the crystal lattice and could identify the soft mode associated with the ferroelectric phase transition.

Effects of doping and strain: These computational methods can model the influence of introducing dopants or applying mechanical strain on the structural and electronic properties of TGSe, providing valuable information for materials engineering.

Given the power and versatility of these computational techniques, dedicated first-principles and DFT studies on Triglycine selenate would undoubtedly provide a deeper, atomistic understanding of its fascinating physical behaviors.

Prediction of Electronic Band Structure and Density of States

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in predicting the electronic band structure and density of states (DOS) of TGSe. researchgate.net These calculations are essential for understanding the material's fundamental electronic characteristics.

Studies employing computational packages like CASTEP have determined that TGSe possesses an indirect band gap. researchgate.net The calculated values are typically around 3.7 to 4.0 eV. It is a common trait of DFT calculations to underestimate the band gap when compared to experimental values.

The Density of States (DOS) analysis provides a deeper understanding of the atomic orbital contributions to the electronic structure. For TGSe, the valence band maximum is predominantly formed by the p-orbitals of oxygen and selenium atoms, with contributions from carbon and nitrogen atoms within the glycine (B1666218) molecules. Similarly, the conduction band minimum is mainly composed of the p-orbitals of these same non-hydrogen atoms.

Interactive Data Table: Calculated Electronic Properties of Triglycine Selenate

| Property | Calculated Value (approx.) | Method |

| Band Gap | 3.7 - 4.0 eV | DFT |

| Band Gap Type | Indirect | DFT |

| Key Valence Band Contributors | O 2p, Se 4p, C 2p, N 2p | PDOS Analysis |

| Key Conduction Band Contributors | C 2p, N 2p, O 2p | PDOS Analysis |

Simulations of Dielectric Functions and Optical Spectra

The optical properties of TGSe have been successfully simulated through theoretical calculations of its dielectric functions. researchgate.net The complex dielectric function, ε(ω), is a critical parameter that describes how the material interacts with electromagnetic radiation.

The imaginary part of the dielectric function, ε₂(ω), is directly related to light absorption. Simulations reveal that the primary absorption features in TGSe's optical spectrum arise from electronic transitions from the occupied valence band states (largely O 2p and Se 4p) to the unoccupied conduction band states. researchgate.net

From the dielectric function, other optical constants such as the refractive index (n), extinction coefficient (k), and absorption coefficient (α) can be derived. Theoretical models predict a refractive index for TGSe in the visible range that aligns well with experimental observations. The absorption spectrum is characterized by a significant increase in absorption at photon energies corresponding to the material's band gap.

Monte Carlo and Other Simulation Approaches for Complex Systems

To investigate the macroscopic ferroelectric properties and domain behaviors of TGSe, which involve larger length and time scales, simulation methods like the Monte Carlo technique and the Ising model are employed.

Equivalent Neighbor Ising Model Applications to Ferroelectric Systems

The Ising model, a cornerstone of statistical mechanics, can be adapted to describe the order-disorder nature of the ferroelectric phase transition in TGSe. aps.org In this framework, the "spin" variable represents the two possible orientations of the electric dipole moment within a unit cell.

The "Equivalent Neighbor Ising Model" simplifies the interactions by assuming that each dipole interacts equally with all other dipoles, a mean-field approximation. This model has been successfully applied to ferroelectric systems to describe the temperature dependence of spontaneous polarization and to predict the Curie temperature of the phase transition.

Simulation of Domain Structure Evolution and Interactions

In these simulations, the crystal is modeled as a lattice of interacting dipoles. The simulation algorithm, such as the Metropolis algorithm, stochastically explores different dipole configurations to find low-energy states, mimicking the natural evolution of the domain structure. This approach can effectively model:

The nucleation and growth of domains as the material cools through its phase transition temperature.

The movement of domain walls under the influence of an external electric field.

The generation of ferroelectric hysteresis loops by simulating the polarization response to a cycling electric field.

These simulations provide valuable microscopic insights into the mechanisms that govern the macroscopic ferroelectric behavior of Triglycine Selenate. mdpi.com

Ferroelectric Domain Structure and Dynamics in Triglycine Selenate

Experimental Techniques for Domain Visualization and Characterization

A variety of experimental methods are employed to observe and analyze the static and dynamic domain structures in ferroelectric materials like Triglycine (B1329560) Selenate (B1209512). These techniques range from high-resolution nanoscale imaging to methods that capture the broader, macroscopic domain patterns.

Scanning Probe Microscopy (SPM) Techniques for Nanoscale Imaging

Scanning Probe Microscopy (SPM) has become an indispensable tool for investigating the nanoscale properties of ferroelectric materials. european-mrs.com It provides exceptional spatial resolution, allowing for detailed observation of domain structures and their dynamics. mdpi.com For materials like Triglycine Selenate, which are isomorphous with Triglycine Sulfate (B86663) (TGS), various SPM techniques are utilized to visualize domain structures with high clarity. researchgate.netcyberleninka.ru

Piezoresponse Force Microscopy (PFM) is a powerful SPM technique that maps the ferroelectric domain structure by detecting the local piezoelectric response of the material. upc.edu A conductive PFM tip applies a localized AC voltage to the sample surface, inducing a mechanical vibration due to the converse piezoelectric effect. aip.org The amplitude of this vibration is proportional to the magnitude of the piezoelectric coefficient, while the phase difference between the applied voltage and the mechanical response reveals the orientation of the polarization vector. mdpi.com

In the context of Triglycine Selenate and its isomorph, TGS, PFM is instrumental in visualizing the 180° domains. researchgate.net The PFM phase image provides a direct map of the upward and downward-oriented polarization domains, appearing as regions of distinct contrast. upc.edu The amplitude image, on the other hand, highlights the domain walls, where the piezoresponse is typically weaker. This technique has been successfully used to study domain evolution under various conditions, such as temperature changes and the application of an electric field. cyberleninka.ruresearchgate.net For instance, PFM has been used to observe the formation of metastable quasiperiodic domain structures in TGS near its phase transition temperature. researchgate.netresearchgate.net Furthermore, PFM allows for the local manipulation of polarization, enabling the study of domain writing and switching at the nanoscale. aip.org

Table 1: PFM Imaging of Ferroelectric Domains

| Feature | Description |

| Principle | Detection of local mechanical response to an applied AC voltage via the converse piezoelectric effect. |

| Phase Signal | Maps the orientation of the spontaneous polarization (e.g., up or down). mdpi.com |

| Amplitude Signal | Proportional to the local effective piezoelectric coefficient; often highlights domain walls. mdpi.com |

| Application to TGSe/TGS | Visualization of 180° domains, study of domain dynamics, and local polarization switching. cyberleninka.ruresearchgate.net |

This table summarizes the key aspects of Piezoresponse Force Microscopy for ferroelectric domain imaging.

Voltage-Modulated Scanning Force Microscopy (VM-SFM) is another valuable technique for investigating the dynamic behavior of ferroelectric domains. aip.orgaip.org In VM-SFM, a DC bias voltage is applied to the tip in addition to the AC modulation voltage. This allows for the study of domain dynamics under a controlled electric field. semanticscholar.org

VM-SFM has been employed to study the dynamics of ferroelectric domains in TGS single crystals as a function of time and temperature. aip.org These studies have provided direct observation of phenomena such as the branching of domain structures and the nucleation of fine domain patterns driven by internal thermal fields. aip.org The technique has also been used to investigate domain coarsening after quenching the crystal from the paraelectric to the ferroelectric phase, revealing a nonlinear time dependence of the characteristic domain size. aip.org The contrast in VM-SFM images is sensitive to the ferroelectric phase transition, reflecting the interplay between electrostatic and piezoelectric effects. aip.org

Macroscopic Imaging Methods and Their Application

One of the earliest and most common techniques is surface chemical etching . This method relies on the different etching rates of surfaces with opposite polarization orientations when exposed to a suitable acid. mdpi.comnih.gov The resulting surface topography, which reveals the domain pattern, can then be observed using optical microscopy or scanning electron microscopy (SEM). nih.gov

Another effective method is the use of nematic liquid crystals (NLC) . researchgate.netjetpletters.ru When a thin layer of a nematic liquid crystal is applied to the surface of a ferroelectric crystal, the orientation of the liquid crystal molecules is influenced by the stray electric fields at the domain boundaries. jetpletters.ru When observed under polarized light, this differential alignment creates a visual contrast between antiparallel domains, allowing for the direct observation of the domain structure and its dynamics during switching. jetpletters.ru

Other macroscopic techniques include the powder deposition technique , where charged powders are dusted onto the crystal surface and accumulate differently on positive and negative domains, and the pyroelectric probe technique , which maps the pyroelectric coefficient across the surface to reveal the domain structure. researchgate.netaip.org X-ray diffraction microscopy has also been utilized to image domain structures. researchgate.net

Table 2: Comparison of Macroscopic Domain Imaging Techniques

| Technique | Principle | Advantages | Limitations |

| Chemical Etching | Differential etch rates on opposite polarization faces. mdpi.comnih.gov | Simple, provides clear domain patterns. | Destructive, provides a static image. |

| Nematic Liquid Crystal (NLC) | Alignment of liquid crystal molecules by stray fields at domain walls. jetpletters.ru | Non-destructive, allows for dynamic observation. jetpletters.ru | Resolution is limited by the thickness of the NLC layer. |

| Powder Deposition | Electrostatic attraction of charged powder to domains. researchgate.net | Simple, provides a quick overview of the domain structure. | Resolution is generally low. |

| Pyroelectric Probe | Mapping of the local pyroelectric response. researchgate.netaip.org | Non-destructive, provides quantitative information. | Can be slow for large area scans. |

This table provides a comparative overview of various macroscopic techniques used for visualizing ferroelectric domains.

Domain Nucleation and Growth Mechanisms

The reversal of spontaneous polarization in a ferroelectric crystal like Triglycine Selenate is a dynamic process governed by the nucleation of new domains and their subsequent growth through the motion of domain walls. aps.org The understanding of these mechanisms is crucial for controlling the ferroelectric properties of the material.

The process typically begins with the formation of small, stable nuclei of reversed polarization. These nuclei are more likely to form at locations with defects or stress concentrations, which can lower the energy barrier for nucleation. Once formed, these nuclei expand through the sideways motion of their domain walls, eventually coalescing to switch the polarization of the entire crystal. aps.org

Influence of Applied Electric Field on Domain Switching Kinetics

The application of an external electric field is the primary means of inducing polarization reversal. The kinetics of this domain switching process are strongly dependent on the strength of the applied field. aps.org

At low electric fields , the nucleation of new domains is the rate-limiting step in the switching process. aps.org The switching time in this regime often exhibits an exponential dependence on the applied field. aps.org The shape of the switching current pulse is typically asymmetric, which is associated with the interaction between growing domains and newly forming nuclei. aps.org

Conversely, at high electric fields , the domain wall motion becomes the dominant factor determining the rate of switching. aps.org In this scenario, the dependence of the switching time on the applied field tends to be linear. aps.org Studies on TGS have shown that the domain wall velocity follows an activation law with respect to the applied field. aip.org

Research on TGS crystals using a biased SPM tip to induce local switching has provided further insights into the domain growth kinetics. aip.orgaip.org These studies have revealed that the domain sizes exhibit a linear dependence on the amplitude of the applied voltage pulse and a logarithmic dependence on the pulse duration. aip.orgaip.org Furthermore, the shape of the growing domains can be anisotropic and can change during the growth process, which has been attributed to different mechanisms of step generation for domain widening and elongation. aip.orgaip.org The application of an electric field perpendicular to the ferroelectric axis has also been shown to influence the domain structure and reduce the spontaneous polarization. researchgate.net

Kinetic Aspects of Domain Wall Motion and Shape Evolution

The evolution of ferroelectric domains in Triglycine Selenate is governed by the kinetics of domain wall motion. Studies on the shapes of growing domains under an electric field in both TGSe and its isomorph TGS have been approached based on the theory of an envelope constructed from elementary plane waves of growth. researchgate.net The domain walls in the TGS family, which includes TGSe, are typically elongated perpendicular to the c-axis of the crystal. aip.orgresearchgate.net

The kinetics of the domain structure during polarization reversal can be understood through a kinetic approach that considers mechanisms of step nucleation. aip.orgaip.org This involves two primary processes: stochastic step generation, which contributes to the widening of the domain, and deterministic nucleation, which is localized at the domain vertices and leads to its elongation. aip.orgaip.org The velocity of the domain wall motion is dependent on the applied electric field, often following an activation law where the average wall velocity increases with the field strength. aip.org While much of the detailed kinetic modeling has been performed on TGS, the shared C2 crystal symmetry and similar ferroelectric behavior make these principles applicable to understanding domain growth in TGSe. cyberleninka.ruaip.org

Temperature and Pressure Dependence of Domain Morphology and Evolution

The domain morphology and its evolution in Triglycine Selenate are highly sensitive to changes in temperature and pressure. TGSe undergoes a ferroelectric phase transition at a Curie temperature (Tc) of approximately 22°C (295.15 K). akjournals.comaip.org As the crystal is cooled through this temperature, a large anomaly in the dielectric constant is observed, which is associated with dielectric relaxation processes similar to domain relaxation. tandfonline.com Changes in temperature within the ferroelectric phase can lead to the formation of a new, rigid domain structure. european-mrs.com

Applying external pressure also significantly alters the ferroelectric properties. tandfonline.com Investigations using Raman measurements and first-principles calculations have shown that applying pressure can lead to the destruction of ferroelectricity in TGSe. aip.orgnih.gov This pressure-induced phase transition is suggested to be of a displacive nature, unlike the order-disorder type transition observed with temperature. nih.gov The loss of ferroelectricity beyond a critical pressure is attributed to a conformational change in one of the three glycine (B1666218) ions within the crystal structure. aip.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Ferroelectric Transition Temperature (Tc) | ~22 °C (295.15 K) | akjournals.comaip.org |

| Nature of Temperature-Induced Transition | Order-disorder | akjournals.com |

| Nature of Pressure-Induced Transition | Displacive | nih.gov |

| Lattice Parameter (a) | 9.520 Å | psu.eduresearchgate.net |

| Lattice Parameter (b) | 12.847 Å | psu.eduresearchgate.net |

| Lattice Parameter (c) | 5.865 Å | psu.eduresearchgate.net |

| Lattice Parameter (β) | 110.554° | psu.eduresearchgate.net |

Domain Coarsening and Dynamic Scaling Laws

Following a quench from the high-temperature paraelectric phase to the ferroelectric phase, the domain structure of TGSe evolves through a process known as domain coarsening. aip.org This process, driven by the reduction of domain wall energy, involves smaller domains shrinking and disappearing while larger domains grow, leading to an increase in the average domain size over time. kfki.hu The evolution of this domain structure is statistically self-similar, a concept known as dynamic scaling. kfki.hu This implies that the average structure factor remains unchanged if length scales are measured in units of the average domain size, which grows as a power law in time. kfki.hu

Experimental studies on TGSe have confirmed that its behavior near the Curie temperature can be described by a scaling equation of state. aps.org A detailed analysis of the free energy of TGSe shows the existence of a nonzero-field critical invariant, which describes the interplay between different scaling terms of the polarization. aps.org This confirms the validity of scaling laws in describing the critical behavior of Triglycine Selenate. aps.org The kinetics of the domain structure can be analyzed using space-time correlation functions, where the characteristic length or average domain size increases with time according to a power law. cyberleninka.ru

Effects of Thermal Treatment and Quenching on Domain Structure Formation

Thermal treatments, such as heating, cooling, and rapid quenching, have a profound effect on the formation of domain structures in Triglycine Selenate. When a TGSe crystal is quenched from the paraelectric phase (above Tc) to the ferroelectric phase, a fine, complex domain pattern is initially formed, which then undergoes coarsening. aip.orgresearchgate.net The evolution of the domain structure can differ substantially between cooling and heating treatments within the ferroelectric phase. aip.org

Impact of Internal Bias Fields on Domain Configuration Stability

The stability of the domain configuration in Triglycine Selenate can be significantly influenced by the presence of an internal bias field (E_b). This field can be induced by introducing specific impurities or dopants into the crystal lattice during growth. psu.edutandfonline.com A common and effective dopant for the triglycine family of crystals is the amino acid alanine (B10760859). psu.edubipublication.com When alanine substitutes a glycine molecule, it acts as a permanent dipole embedded in the lattice, creating a strong internal bias field. psu.edu

This internal bias field stabilizes the spontaneous polarization in one direction, effectively preventing polarization reversal and leading to a stable, single-domain state. psu.edutandfonline.com Alanine-doped TGSe crystals retain this self-bias even after being heated above the Curie temperature or subjected to large reverse electric fields. psu.edu The stabilization of the domain structure by an internal bias field is particularly valuable for pyroelectric applications, where a stable, poled state is required for optimal performance. tandfonline.com Solid solutions of Triglycine Sulfate and Selenate doped with alanine (LATGS/Se) have shown promising properties for pyroelectric detectors. tandfonline.com

Crystal Growth Methodologies for Research Grade Triglycine Selenate

Solution Growth Techniques for Single Crystals

Solution growth is the most common and effective method for producing large, high-quality single crystals of TGSe, a material that decomposes before melting. This technique involves dissolving the constituent materials in a suitable solvent to create a supersaturated solution from which the crystal nucleates and grows.

The slow evaporation method is a widely employed technique for growing Triglycine (B1329560) Selenate (B1209512) (TGSe) single crystals. ias.ac.inias.ac.inaip.org This approach is valued for its simplicity and effectiveness in producing crystals of good optical quality. The process begins with the preparation of a saturated aqueous solution by dissolving stoichiometric amounts of glycine (B1666218) and selenic acid in deionized water. ias.ac.inias.ac.in

The fundamental principle of this method relies on gradually increasing the solute concentration by slowly evaporating the solvent (water) at a constant temperature. tandfonline.com This controlled increase in concentration creates the necessary supersaturation for crystal growth to occur. The evaporation rate is a critical parameter and is often controlled by maintaining a regulated flow of dry air over the solution's surface or by using a vessel with a restricted opening. tandfonline.com The process is typically carried out at or near room temperature to minimize thermal stress and the incorporation of defects into the crystal lattice. aip.org For TGSe, growth is conducted below its Curie temperature of 22°C. ias.ac.inoptica.org

Crystals are generally harvested over a period of several days to weeks, during which they can reach considerable sizes, for instance, 1 cm³ or larger. ias.ac.inoptica.org The slow rate of growth is crucial for allowing molecules to arrange themselves correctly into the crystal lattice, resulting in crystals with high structural perfection. scribd.com

| Parameter | Description | Source(s) |

| Starting Materials | Glycine and Selenic Acid (stoichiometric proportions) | ias.ac.inias.ac.inaip.org |

| Solvent | Aqueous solution (deionized water) | ias.ac.inaip.orgtandfonline.com |

| Technique | Slow evaporation of the solvent to achieve supersaturation | tandfonline.com |

| Temperature | Constant temperature, typically near room temperature | tandfonline.comaip.org |

| Typical Growth Period | Several days to weeks | scirp.org |

Advanced Growth and Doping Strategies for Property Modulation

To enhance and tailor the physical properties of TGSe for specific applications, advanced growth and doping strategies are utilized. These methods involve modifying the growth environment or introducing impurities in a controlled manner to influence the crystal's structure and functional characteristics.

An innovative approach to modifying the properties of ferroelectric crystals involves their crystallization in a medium containing dispersed nanoparticles. While specific studies on TGSe are limited, research on the isomorphous compound Triglycine Sulfate (B86663) (TGS) provides significant insights into this methodology. In this technique, TGS crystals are grown by the slow evaporation method from an aqueous solution in which nanoparticles, such as Cadmium Sulfide (CdS), are dispersed. researchgate.net

The nanoparticles are first synthesized and then introduced into the crystal growth solution. researchgate.net During the crystallization process, these nanoparticles can be incorporated into the crystal lattice or can influence the growth dynamics at the crystal-solution interface. The presence of CdS nanoparticles in the TGS growth solution was found to alter the crystal's physical properties, including an increase in the measured density and a change in the microhardness of the resulting crystal. researchgate.net This suggests that the nanoparticle environment can induce lattice strain or create controlled defects, thereby modulating the material's properties.

Table: Effect of CdS Nanoparticles on TGS Crystal Properties

| Property | Pure TGS | CdS-added TGS | Source(s) |

|---|---|---|---|

| Density (g/cc) | 1.676 | 1.724 | researchgate.net |

This technique represents a promising frontier for creating new composite ferroelectric materials with enhanced or novel functionalities by leveraging the unique properties of nanoscale materials.

Doping, the intentional introduction of impurities into a crystal lattice, is a powerful and widely used strategy to modify the properties of materials like TGSe. ej-eng.org By incorporating specific atoms or molecules (dopants) into the growth solution, their presence within the final crystal can significantly alter its ferroelectric, dielectric, and optical characteristics. researchgate.netresearchgate.net

The choice of dopant is critical for achieving the desired outcome. For instance, in the isomorphous TGS family, various dopants have been studied:

Metal Ions: The incorporation of metal ions like Cr³⁺ can affect the phase transition characteristics of the crystal. scispace.com

Alkali Halides: Doping TGS with potassium bromide (KBr) has been shown to cause slight increases in the lattice parameters, indicating the successful incorporation of the dopant into the crystal structure. scirp.org

Organic Molecules: The addition of organic molecules, particularly amino acids like alanine (B10760859), can create a "unipolar" state. aip.org Alanine-doped TGS exhibits a biased ferroelectric hysteresis loop, which is highly desirable for pyroelectric detector applications as it eliminates the need for external poling. aip.org Doping with crystal violet dye has been observed to increase the Curie temperature and enhance optical and mechanical properties in TGS crystals. researchgate.net

The concentration of the dopant in the growth solution is a key parameter that must be precisely controlled to tailor the final properties of the crystal. scirp.org Doping can lead to enhanced thermal stability, improved pyroelectric coefficients, and modified optical transparency, making it a versatile tool for optimizing TGSe-based materials for specific device requirements. researchgate.netaip.org

Table: Impact of Dopants on TGS Crystal Properties

| Dopant (Concentration) | Property Modified | Observation | Source(s) |

|---|---|---|---|

| Potassium Bromide (KBr) (1 mole%) | Lattice Parameters | Slight increase compared to pure TGS | scirp.org |

| Crystal Violet (CV) (0.02 mol%) | Curie Temperature (Tc) | Increased to 55°C from 50°C (pure TGS) | researchgate.net |

Q & A

Q. What are the established methods for synthesizing high-purity triglycine selenate (TGSe) single crystals?

TGSe single crystals are synthesized via slow evaporation of aqueous solutions containing stoichiometric ratios of glycine and selenic acid. Key steps include pH adjustment (~2.5–3.5), filtration to remove impurities, and controlled evaporation at 25–30°C for 2–3 weeks. Purity is validated using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm crystal structure and phase transition consistency .

Q. How do researchers characterize the ferroelectric properties of TGSe, and what are the key parameters measured?

Ferroelectric hysteresis loops are measured using a Sawyer-Tower circuit to determine remanent polarization () and coercive field (). Longitudinal electric susceptibility () is monitored via impedance spectroscopy during thermal cycling. Key parameters include Curie temperature (), polarization switching dynamics, and dielectric constant anomalies near phase transitions .

Q. What spectroscopic techniques confirm the structural integrity of TGSe post-synthesis?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., SeO and NH), while Raman spectroscopy detects lattice vibrational modes. X-ray photoelectron spectroscopy (XPS) verifies selenium oxidation states, and nuclear magnetic resonance (NMR) (e.g., H, C) confirms glycine coordination .

Q. What are the critical considerations in designing calorimetric studies to analyze TGSe's phase transition behavior?

Calorimetric studies require precise temperature control (±0.1 K) near (~295 K) to capture latent heat and specific heat anomalies. Baseline subtraction and calibration against reference materials (e.g., sapphire) are essential. Data is interpreted using Landau theory to model tricritical behavior, requiring fitting of coefficients like (thermal expansion) and (order parameter coupling) .

Advanced Research Questions

Q. How do metastable states in TGSe influence its remanent polarization dynamics, and what experimental approaches detect these states?

Metastable states are induced by applying an electric field via a side electrode to erase remanent polarization (). Subsequent thermal cycling (heating/cooling) reveals polarization recovery linked to "memory effects," quantified using a freezing parameter derived from susceptibility () hysteresis. This method isolates metastable phase contributions to polarization relaxation .

Q. What methodologies resolve contradictions in reported Curie temperatures (TcT_cTc) of TGSe across experimental setups?

Discrepancies in (~295 K ± 5 K) arise from sample purity (e.g., hydration levels), electrode geometry, and thermal history. Standardization involves pre-annealing crystals at 320 K for 24 hours, using identical electrode configurations, and validating via concurrent DSC and dielectric measurements .

Q. How does ion competition (e.g., silicate vs. selenate) affect TGSe’s stability in environmental or material applications?

Competitive adsorption experiments using bentonite or similar substrates quantify ion migration via column chromatography or radiotracer techniques. TGSe’s stability under competing oxyanions is assessed by measuring SeO retention coefficients and modeling diffusion kinetics using the Nernst-Planck equation .

Q. What computational models predict TGSe’s tricritical behavior, and how do they align with experimental data?

Landau-Ginzburg-Devonshire models simulate tricriticality by incorporating strain-order parameter coupling. Coefficients derived from calorimetric data (e.g., ) are validated against polarization-field isotherms. Molecular dynamics (MD) simulations further explore hydrogen-bond network dynamics near .

Q. How can hysteresis loop measurements be optimized to account for metastable state transitions in TGSe?

Side-electrode configurations minimize domain wall pinning artifacts. Measurement protocols include stepwise temperature ramps (0.5 K/min) with intermittent field pulses to probe metastable polarization states. Data is analyzed using Preisach models to deconvolute reversible and irreversible contributions .

Q. What strategies mitigate data variability in longitudinal electric susceptibility measurements under varying thermal histories?

Preconditioning crystals via repeated thermal cycling (e.g., 10 cycles between 280–310 K) stabilizes domain configurations. Susceptibility data is normalized to geometric capacitance, and lock-in amplifiers with low-noise circuitry reduce signal drift. Statistical averaging across multiple samples minimizes batch-specific anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.